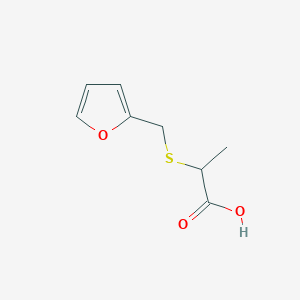

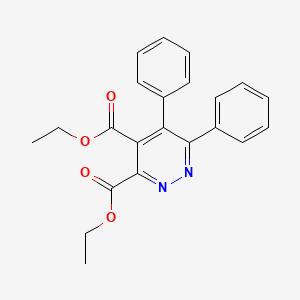

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of furan derivatives with secondary amines, such as morpholine. For instance, the decyclization of a 2-methylfuran substituent with morpholine results in good yields of the corresponding products . Another synthesis approach includes a multi-step process involving bromination, dehydration, and cyclization to yield a morpholine-containing compound . These methods suggest that the synthesis of "2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine" could potentially involve similar strategies, such as the reaction of a suitable furan derivative with morpholine under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine" can be complex, involving multiple heterocyclic systems. For example, the reaction of cyclic secondary amines with furan derivatives can lead to the formation of cyclopentenyl derivatives and dioxine hydrobromides, depending on the reaction conditions and the amine used . The structural characterization of these compounds is typically achieved using NMR, FT-IR, and HRMS techniques, which could also be applied to determine the structure of "2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine" .

Chemical Reactions Analysis

The chemical reactions of furan and morpholine derivatives can vary widely. For instance, the aminomethylation of furan-imidazopyridine derivatives can occur at different positions on the heterocyclic rings, influenced by the stoichiometry of the reagents . This suggests that "2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine" may also undergo aminomethylation reactions, potentially leading to various substituted products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine" are not directly reported, the properties of similar compounds can provide some insights. The solubility, melting point, and stability of such compounds can be influenced by the presence of the morpholine ring and the furan derivative. The reactivity of the compound may also be affected by the substitution pattern on the furan ring and the presence of the morpholine moiety. Analytical techniques such as chromatography and spectroscopy are commonly used to assess these properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Synthesis of Substituted Pyridine-2(1H)-thiones : Morpholinium derivatives, including those related to the target compound, have been synthesized for the study of their structural properties and potential as intermediates in organic synthesis. The synthesis involves the interaction of enamines with furfurylidenecyanothioacetamide, leading to substituted pyridine-2(1H)-thiones (Dyachenko & Chernega, 2006).

Reactions with Derivatives of Cyclopentenones : The target compound's derivatives have been reacted with cyclopentenone derivatives, demonstrating the chemical versatility and potential for generating new compounds with varying functionalities (Akbutina et al., 2002).

Ring Opening Reactions : Studies have explored the ring-opening reactions of furan derivatives with secondary amines, including morpholine, underlining the compound's utility in synthesizing novel heterocyclic structures (Šafár̆ et al., 2000).

Potential Biological Activities

Antimicrobial Activity : The synthesis and evaluation of 4-(5-ARYL-2-FUROYL)morpholines and related compounds have revealed significant antimicrobial activities against various pathogens, highlighting the potential of these derivatives in developing new antimicrobial agents (Matiichuk et al., 2021).

Synthesis of Vanadium(V) and -(IV) Complexes : The creation of vanadium complexes derived from morpholine-containing ligands, such as 2-Methyl-6-[(2-Morpholin-4-ylethylimino)Methyl]Phenol, has been studied for their structural characteristics and potential antimicrobial activities (Hou et al., 2013).

Neurokinin-1 Receptor Antagonism : Research into neurokinin-1 receptor antagonists suitable for clinical administration has included derivatives of morpholine, investigating their efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).

Safety And Hazards

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties under various conditions .

properties

IUPAC Name |

2-(5-methylfuran-2-yl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCDWTZMSHESDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CN)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424370 |

Source

|

| Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine | |

CAS RN |

875160-04-6 |

Source

|

| Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)